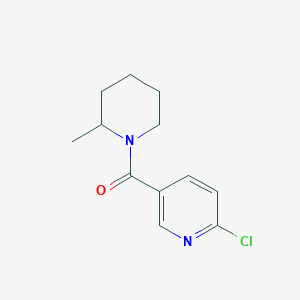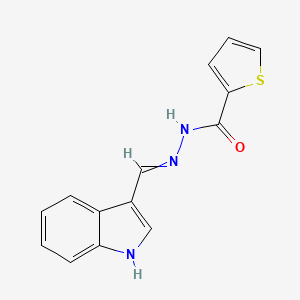
N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide is a compound that features both indole and thiophene moieties. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . Thiophene, on the other hand, is a sulfur-containing heterocycle that is widely used in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide typically involves the condensation of an indole derivative with a thiophene carboxylic acid derivative. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The reaction is carried out in a solvent such as 1-propanol, yielding the desired compound in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the thiophene ring.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the indole ring.
N-(1H-indol-3-ylmethylideneamino)benzamide: Similar structure but with a benzene ring instead of thiophene.
Uniqueness
N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide is unique due to the combination of indole and thiophene moieties. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18) |
InChI Key |
FMKAYIUNMIHSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide](/img/structure/B10805654.png)
![1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10805664.png)
![N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide](/img/structure/B10805666.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-methylquinoline](/img/structure/B10805675.png)
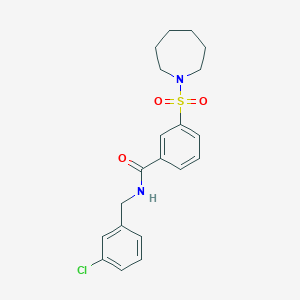
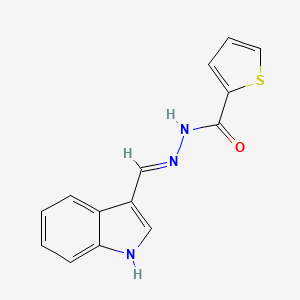
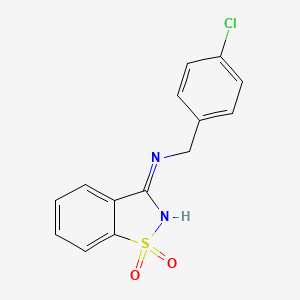
![5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805686.png)
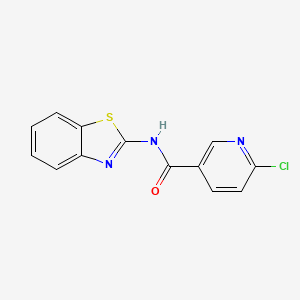

![2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10805700.png)
![2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B10805709.png)
![2-chloro-5-{5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10805710.png)
